Methyl brevifolincarboxylate (MBC) is a naturally occurring polyphenolic compound belonging to the class of hydrolyzable tannins called ellagitannins. It is commonly found in various plant species like Phyllanthus niruri, Canarium album, Potentilla argentea, Geranium carolinianum, and Euphorbia humifusa, among others. [, , , , , ] MBC has garnered significant attention in scientific research due to its diverse biological activities, making it a promising candidate for various applications.
Methyl brevifolincarboxylate is primarily isolated from the plant Canarium album (Lour.) Raeusch, as well as from Phyllanthus niruri L. It belongs to the class of compounds known as ellagitannins, which are polyphenolic compounds characterized by their complex structures and significant biological activities. The compound has been identified with the CAS number 154702-76-8 and is noted for its antioxidant, antiviral, and anti-inflammatory properties .
The synthesis of methyl brevifolincarboxylate can be achieved through various methods, typically involving the extraction from natural sources. The most common approach involves the following steps:
Methyl brevifolincarboxylate has a molecular formula of and a molecular weight of 278.27 g/mol. Its structure features a benzopyran core typical of flavonoids, with an ester functional group contributing to its reactivity. The compound exhibits characteristic peaks in its mass spectrum, with a notable precursor ion at m/z 305 and fragment ions indicative of its structural components at m/z 273 (loss of methanol) and m/z 219 (loss of carbon dioxide) .
Methyl brevifolincarboxylate participates in various chemical reactions typical of polyphenolic compounds:
Methyl brevifolincarboxylate exhibits several mechanisms of action that underlie its biological effects:
Methyl brevifolincarboxylate possesses several notable physical and chemical properties:
These properties contribute to its handling and application in various scientific studies .
Methyl brevifolincarboxylate has a wide range of scientific applications:
1.1.1. Phyllanthus Species as Primary Sources
MBC is most prominently isolated from plants within the genus Phyllanthus (Euphorbiaceae family), which comprises over 700 species distributed globally across tropical and subtropical regions. Key sources include:
Table 1: Primary Plant Sources of Methyl Brevifolincarboxylate
Plant Species | Plant Part Used | Geographic Distribution | Key References |
---|---|---|---|
Phyllanthus urinaria | Leaves, aerial parts | Southeast Asia, India, China | [1] [3] |
Phyllanthus niruri | Leaves | Tropical Americas, India, China | [3] [5] |
Phyllanthus emblica | Fruit, leaves | Indian subcontinent, Southeast Asia | [3] [8] |
These species have been extensively studied for their diverse phytochemistry. MBC isolation typically involves solvent extraction (e.g., ethanol, ethyl acetate) followed by chromatographic purification from leaf or aerial plant material. The yield and concentration vary significantly based on plant genetics, geographical location, and extraction methodologies [1] [3] [8].
Beyond Phyllanthus, MBC occurs in several botanically diverse genera:
These secondary sources generally contain lower MBC concentrations than primary Phyllanthus sources. However, their inclusion in traditional pharmacopeias suggests historical utilization, albeit less systematically documented [1] [3].
Plants containing Methyl Brevifolincarboxylate feature prominently in global ethnomedical systems, though direct attribution to MBC itself is a modern scientific correlation:
The historical use patterns of these source plants—particularly for liver, metabolic, and inflammatory conditions—align remarkably with contemporary research on MBC’s biological activities [1] [3] [8].
Modern pharmacology identifies Methyl Brevifolincarboxylate as a promising multi-target agent against prevalent global health challenges:
Table 2: Metabolic Effects of Methyl Brevifolincarboxylate in NAFLD Models
Target Pathway | Molecular Effect | Observed Outcome | Reference |
---|---|---|---|
AMPK Signaling | ↑ Phosphorylation (Thr172) | Enhanced energy sensing; Metabolic switch | [1] [4] |
De Novo Lipogenesis | ↓ mRNA & Protein: SREBP-1c, ACC1, FASN | Reduced triglyceride synthesis & lipid droplets | [1] [4] |
Fatty Acid Oxidation | ↑ mRNA & Protein: PPARα, CPT1, ACOX1 | Increased β-oxidation; Reduced hepatic steatosis | [1] [4] [6] |
Inflammatory Response | ↓ Secretion: TNF-α, IL-6, IL-1β; ↓ NF-κB activation | Attenuated hepatocyte inflammation | [1] [4] [6] |
Oxidative Stress Mitigation: Reduces Reactive Oxygen Species (ROS) production, a key driver of inflammation and cellular damage in metabolic diseases [1] [6].
Antiviral and Cardiovascular Potential: Emerging research indicates broader applications:
MBC’s ability to concurrently ameliorate dysregulated lipid metabolism, inflammation, oxidative stress, and associated pathways positions it as a compelling candidate for further development against complex metabolic syndromes, particularly NAFLD/NASH and related inflammatory conditions [1] [4] [6]. Research now focuses on elucidating its in vivo efficacy, pharmacokinetics, and precise structure-activity relationships.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7